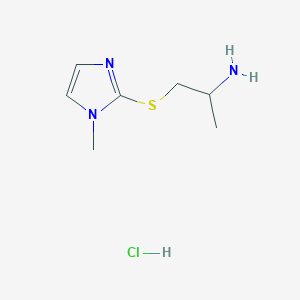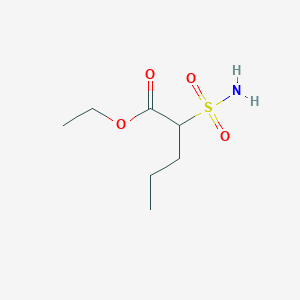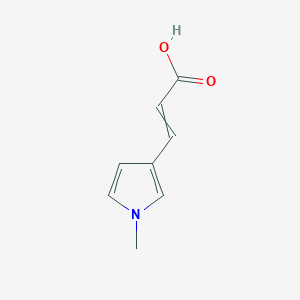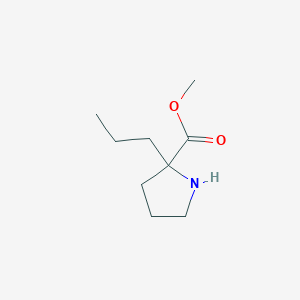
(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
“®-2-ethylpyrrolidine-2-carboxylic acid hydrochloride” is likely a derivative of pyrrolidine, which is a cyclic secondary amine . The “R” in the name indicates the absolute configuration of the chiral center in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrrolidine ring, a five-membered ring with one nitrogen atom . The “2-ethyl” indicates an ethyl group attached to the second carbon in the ring, and the “2-carboxylic acid” indicates a carboxylic acid group also attached to the second carbon . The hydrochloride indicates that the compound is a salt, with a chloride ion paired with the protonated amine on the pyrrolidine ring .Chemical Reactions Analysis
As an amine, this compound would be expected to participate in typical amine reactions, such as acid-base reactions . The carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . As a salt, it would likely be solid at room temperature and soluble in water . The presence of the polar carboxylic acid group and the charged amine would also influence its properties .Applications De Recherche Scientifique
Pharmacological Profiles and Antithrombotic Applications
Pharmacological Profiles
Research has explored the pharmacological profiles of compounds structurally related to "(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride," focusing on their potential as serotonin (5-HT) receptor antagonists. For instance, studies on R-96544, an active metabolite of a novel 5-HT2A receptor antagonist, demonstrated its efficacy in inhibiting platelet aggregation, suggesting potential applications in cardiovascular diseases (Ogawa et al., 2002).
Antithrombotic Effects
Further research on the effects of R-102444 and its metabolite R-96544, potent and selective 5-HT2A receptor antagonists, showed their capability to inhibit the progression of experimental pancreatitis, indicating a broader therapeutic potential beyond cardiovascular implications (Ogawa et al., 2005).
Chemical Synthesis and Organic Chemistry Applications
Enantioselective Synthesis
Studies on the enantioselective C−H oxidation of arylalkanes highlight the utility of chiral Mn-aminopyridine complexes in organic synthesis, showcasing the relevance of related structures in facilitating chemically selective transformations (Talsi et al., 2017).
Epoxidation Mechanisms
Research into iron-catalyzed enantioselective epoxidations with various oxidants underscores the importance of understanding different active species and mechanisms in chemical synthesis, with implications for the development of environmentally friendly catalytic processes (Zima et al., 2017).
Analytical Chemistry and Material Science
Electrogenerated Chemiluminescence
Investigations into electrogenerated chemiluminescence derivatization reagents for carboxylic acids and amines propose novel approaches for high-performance liquid chromatography, demonstrating the potential for advanced analytical techniques in chemistry (Morita & Konishi, 2002).
Supercritical Fluid Interactions
A systematic study on the interactions between natural antioxidants and synthetic polymers in supercritical media provides insights into the development of new materials for various applications, including selective stationary phases for chromatography (Rodríguez-Meizoso et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-ethylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRIGVRKLONTDM-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide](/img/structure/B1432319.png)
![Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B1432320.png)

![1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432324.png)

![2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1432328.png)



